molecular formula C11H8N2O4 B1423822 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde CAS No. 885274-46-4

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Cat. No.: B1423822
CAS No.: 885274-46-4
M. Wt: 232.19 g/mol
InChI Key: MBWREJUWQSAKCM-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde is an organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring substituted with a 3-methyl-4-nitrophenyl group and an aldehyde functional group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitrobenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The final step involves the oxidation of the intermediate to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carboxylic acid
  • 2-(3-Methyl-4-aminophenyl)-oxazole-4-carbaldehyde
  • 3-Methyl-4-nitrophenyl oxazole

Uniqueness

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWREJUWQSAKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=CO2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695895
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-46-4
Record name 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
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2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
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2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
Reactant of Route 4
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
Reactant of Route 5
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
Reactant of Route 6
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

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